

3-Methylbenzofuran-2-carbonyl chloride reaction with primary amines and anilines

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Compound of Interest

Compound Name:	3-Methylbenzofuran-2-carbonyl chloride
Cat. No.:	B1349318

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Application Note & Protocol

Topic: Synthesis of N-Substituted 3-Methylbenzofuran-2-Carboxamides via Reaction of **3-Methylbenzofuran-2-carbonyl Chloride** with Primary Amines and Anilines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzofuran-2-Carboxamides

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds of significant therapeutic value.^{[1][2][3]} Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[2][3]} Within this class, N-substituted benzofuran-2-carboxamides are of particular interest to medicinal chemists. The amide linkage provides a key hydrogen bond donor/acceptor site, crucial for molecular recognition and binding to biological targets, while the substituents on the amine allow for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

3-Methylbenzofuran-2-carbonyl chloride serves as a highly reactive and versatile building block for accessing a diverse library of these carboxamides.^{[4][5]} Its reaction with primary amines and anilines is a fundamental and efficient method for forging the critical amide bond.

This application note provides a comprehensive guide to this reaction, detailing the underlying mechanism, a robust experimental protocol, and key insights for optimization and troubleshooting.

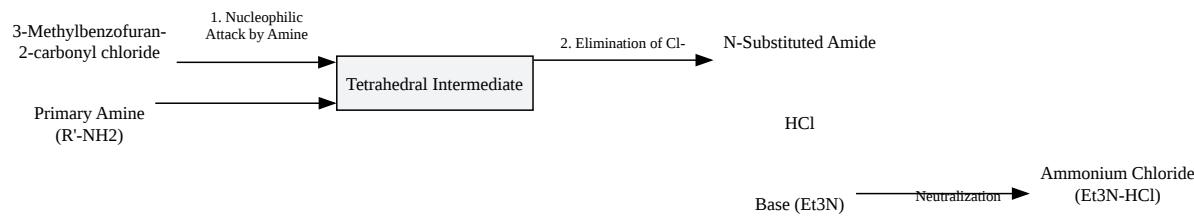
Reaction Mechanism: Nucleophilic Acyl Substitution

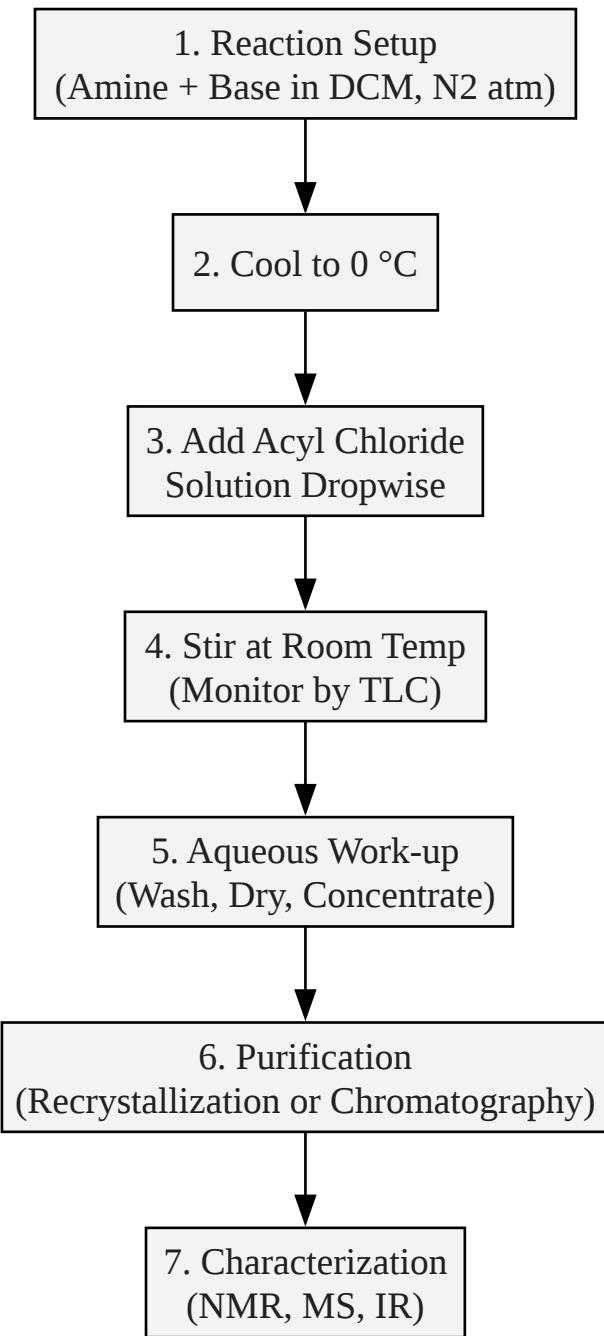
The formation of an amide from an acyl chloride and a primary amine is a classic example of a nucleophilic addition-elimination reaction.^{[6][7]} The reaction proceeds through a well-established two-stage mechanism.

The key steps are:

- Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacking the electron-deficient carbonyl carbon of the **3-methylbenzofuran-2-carbonyl chloride** (the electrophile).^{[8][9]} This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
- Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.
- Deprotonation: The resulting product is a protonated amide. A base, typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom.^[9] This deprotonation step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.^{[6][10]} The final products are the stable N-substituted amide and an ammonium chloride salt.

General Mechanism of Amide Formation



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